N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Cyclization to form the pyrazolopyridine core: This step often involves the reaction of the pyrazole intermediate with a suitable pyridine derivative under high-temperature conditions.
Functionalization of the pyrazolopyridine core: Introduction of the cyclopentyl, methyl, ethyl, and 4-methylphenyl groups can be achieved through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N4-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its pharmacological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
N~4~-(1-CYCLOPENTYL-5-METHYL-1H-PYRAZOL-3-YL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclopentyl and 4-methylphenyl groups may enhance its binding affinity to biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C26H30N6O |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-3-yl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H30N6O/c1-5-31-25-24(18(4)29-31)21(15-22(27-25)19-12-10-16(2)11-13-19)26(33)28-23-14-17(3)32(30-23)20-8-6-7-9-20/h10-15,20H,5-9H2,1-4H3,(H,28,30,33) |
InChI Key |
SHCWRWDXPQTTNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=NN(C(=C4)C)C5CCCC5 |
Origin of Product |
United States |
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